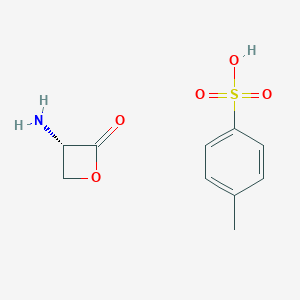

(S)-3-Amino-2-oxetanone p-toluenesulfonic acid salt

Description

Properties

IUPAC Name |

(3S)-3-aminooxetan-2-one;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C3H5NO2/c1-6-2-4-7(5-3-6)11(8,9)10;4-2-1-6-3(2)5/h2-5H,1H3,(H,8,9,10);2H,1,4H2/t;2-/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHPNSUJOZQROEQ-WNQIDUERSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1C(C(=O)O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1[C@@H](C(=O)O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40575464 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--(3S)-3-aminooxetan-2-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40575464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112839-95-9 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--(3S)-3-aminooxetan-2-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40575464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-3-Amino-2-oxetanone Tosylate Salt: A Chiral Building Block for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Amino-2-oxetanone tosylate salt, a chiral β-lactone derived from L-serine, has emerged as a potent and versatile building block in modern medicinal chemistry. Its inherent ring strain and defined stereochemistry make it an invaluable precursor for the stereoselective synthesis of novel β-amino acids and complex peptide structures. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and critical applications of this compound, offering field-proven insights for its effective utilization in the development of next-generation therapeutics. Every claim and protocol is substantiated by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of a Strained Ring

The four-membered β-lactone ring system of (S)-3-amino-2-oxetanone is characterized by significant ring strain, rendering it susceptible to controlled nucleophilic ring-opening reactions. This reactivity is the cornerstone of its utility, allowing for the introduction of diverse functionalities at the β-position of the resulting amino acid with high stereochemical fidelity. The presence of the tosylate salt not only enhances the stability of this otherwise labile aminolactone but also improves its handling characteristics, making it a practical and reliable reagent in a laboratory setting.

The tosyl (p-toluenesulfonyl) group is a well-established protecting group for amines and an excellent leaving group in its own right.[1] In this context, the tosylate anion serves as a counter-ion to the protonated amine, creating a stable, crystalline solid.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (S)-3-amino-2-oxetanone tosylate salt is paramount for its successful application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₅S | Calculated |

| Molecular Weight | 259.28 g/mol | Calculated |

| Appearance | White solid | [2] |

| Melting Point | 133–135 °C (darkening), dec. 173 °C | [3] |

| Optical Rotation [α]D²⁵ | -15.9° (c = 2.2, DMF) | [3] |

| CAS Number | 112839-95-9 | [2] |

Spectral Data:

-

¹³C NMR (DMF): The chemical shifts for the cation (S)-3-Amino-2-oxetanone have been reported.[1]

-

Full Spectral Data: Detailed ¹H NMR, ¹³C NMR, and IR data are available in the primary literature, confirming the structure and purity of the compound.[4]

Synthesis and Characterization: A Validated Protocol

The synthesis of (S)-3-amino-2-oxetanone tosylate salt is a well-established, multi-step process commencing from readily available L-serine. The key transformation involves an intramolecular cyclization under Mitsunobu conditions, followed by deprotection and salt formation. A detailed and vetted procedure has been published in Organic Syntheses, ensuring its reproducibility.[2]

Synthetic Pathway Overview

The synthesis can be logically divided into two main stages: the formation of the N-protected β-lactone and its subsequent conversion to the tosylate salt.

Caption: Synthetic workflow for (S)-3-Amino-2-oxetanone tosylate salt.

Detailed Experimental Protocol

The following protocol is an abbreviated representation based on the procedure published in Organic Syntheses.[2] Researchers should consult the original publication for comprehensive details and safety precautions.

Step 1: Synthesis of N-(tert-butoxycarbonyl)-L-serine β-lactone

-

A preformed milky slurry of dimethyl azodicarboxylate (DMAD) and triphenylphosphine in anhydrous tetrahydrofuran (THF) is prepared at -78 °C. The causality behind pre-forming the complex at low temperature is to ensure controlled formation of the Mitsunobu reagent, minimizing side reactions.

-

A solution of N-(tert-butoxycarbonyl)-L-serine in THF is added dropwise to the cold slurry. The low temperature is critical to control the exothermic reaction and maintain stereochemical integrity.

-

The reaction mixture is allowed to slowly warm to room temperature over several hours. This gradual warming ensures the completion of the cyclization reaction.

-

The crude product is purified by flash column chromatography to yield pure N-(tert-butoxycarbonyl)-L-serine β-lactone.

Step 2: Synthesis of (S)-3-Amino-2-oxetanone p-toluenesulfonic acid salt

-

N-(tert-butoxycarbonyl)-L-serine β-lactone and anhydrous p-toluenesulfonic acid are combined and cooled in an ice bath.

-

Anhydrous trifluoroacetic acid (TFA) is added slowly. TFA serves as a strong acid to cleave the Boc protecting group. The low temperature controls the rate of this deprotection step.

-

After stirring at 0 °C, the TFA is removed under reduced pressure.

-

The resulting solid is triturated with anhydrous ether to precipitate the product, which is then filtered, washed, and dried under vacuum to yield the final tosylate salt. The use of a non-polar solvent like ether is crucial for effective precipitation of the ionic salt.

Reactivity and Applications in Drug Development

The synthetic utility of (S)-3-amino-2-oxetanone tosylate salt stems from the electrophilic nature of the β-lactone ring. The strained four-membered ring readily undergoes nucleophilic attack, primarily at the carbonyl carbon or the β-carbon, leading to a variety of valuable β-substituted α-amino acids.

Nucleophilic Ring-Opening Reactions

The regioselectivity of the ring-opening is dependent on the nature of the nucleophile and the reaction conditions.

-

Attack at the Carbonyl Carbon: Strong, hard nucleophiles, such as hydroxide, tend to attack the carbonyl carbon, leading to the reformation of the serine derivative.[3]

-

Attack at the β-Carbon (C-3): Softer nucleophiles, such as amines, thiols, and cuprates, preferentially attack the β-carbon in an Sₙ2 fashion, resulting in inversion of stereochemistry at this center.[4][5] This is the most synthetically valuable reaction pathway.

Caption: General scheme for nucleophilic ring-opening of the β-lactone.

A Chiral Precursor to Unnatural Amino Acids

This predictable reactivity makes (S)-3-amino-2-oxetanone tosylate salt an excellent chiral building block for the synthesis of a wide array of enantiomerically pure β-substituted α-amino acids, which are crucial components of many modern pharmaceuticals.[4][6] These unnatural amino acids can be incorporated into peptides to enhance their metabolic stability, conformational rigidity, and biological activity.[7]

Applications in Peptide Synthesis and Medicinal Chemistry

While the free serine-derived β-lactone can be too labile for some applications in peptide ligation, its protected forms are valuable.[8] The primary utility of the tosylate salt is as a stable precursor that can be readily converted to the N-protected β-lactone for subsequent reactions. Its applications include:

-

Synthesis of Peptidomimetics: Incorporation of novel side chains via ring-opening allows for the creation of peptidomimetics with improved pharmacokinetic profiles.

-

Development of Enzyme Inhibitors: The β-lactone moiety itself is a known inhibitor of serine hydrolases, and derivatives of this compound can be explored as potential enzyme inhibitors.[9]

-

Access to Complex Natural Products: The stereodefined amino acid derivatives obtained from this building block are valuable intermediates in the total synthesis of complex natural products.

Handling, Storage, and Safety

Safety Precautions:

-

As with all fine chemicals, (S)-3-amino-2-oxetanone tosylate salt should be handled in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

-

For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) for the parent compound, 3-oxetanone, as a starting point, keeping in mind that the tosylate salt may have different properties.[10] General hazards for oxetanones include flammability and irritation.[10]

Storage and Stability:

-

The tosylate salt is a stable, crystalline solid that should be stored in a tightly sealed container in a cool, dry place.

-

The β-lactone ring is sensitive to moisture and strong nucleophiles. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) at 4 °C for long-term stability.[3]

Conclusion

(S)-3-Amino-2-oxetanone tosylate salt represents a powerful tool in the arsenal of the medicinal and synthetic organic chemist. Its well-defined stereochemistry, coupled with the predictable reactivity of the strained β-lactone ring, provides a reliable and efficient route to a diverse range of chiral β-substituted α-amino acids. The robust and reproducible synthesis of this building block, as documented in authoritative sources, further enhances its appeal. By understanding its properties and reactivity, researchers can leverage this unique chiral synthon to accelerate the discovery and development of innovative therapeutics.

References

-

Boc-L-serine-β-lactone. Chem-Impex.

-

Polypeptide Preparation by β-Lactone-Mediated Chemical Ligation. PMC, NIH.

-

Mechanism of formation of serine β-lactones by Mitsunobu cyclization: synthesis and use of L-serine stereospecifically labelled with deuterium at C-3. ResearchGate.

-

Synthesis of optically pure .alpha.-amino acids via salts of .alpha.-amino-.beta.-propiolactone. Journal of the American Chemical Society.

-

Low cost, versatile enzymatic synthesis of beta-lactone peptides for antibiotic or serine hydrolase inhibitor drug discovery. Washington University Office of Technology Management.

-

SAFETY DATA SHEET: 3-Oxetanone. King Scientific.

-

The secret life of β-lactone peptides. BioXconomy.

-

SAFETY DATA SHEET. MilliporeSigma.

-

Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates. NIH.

-

(S)-3-Amino-2-oxetanone cation - Optional[13C NMR] - Chemical Shifts. SpectraBase.

-

Conversion of serine to stereochemically pure .beta.-substituted .alpha.-amino acids via .beta.-lactones. Journal of the American Chemical Society.

-

2-Oxetanone, 3-amino-, (S)-, 4-methylbenzenesulfonate. Organic Syntheses Procedure.

-

Conversion of serine .beta.-lactones to chiral .alpha.-amino acids by copper-containing organolithium and organomagnesium reagents. Journal of the American Chemical Society.

-

Safety Data Sheet: 3-Oxetanone. Chemos GmbH&Co.KG.

-

Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.

-

Preparation and Characterization of Amino Acids-Based Trimethoprim Salts. ResearchGate.

-

Oxetane amino acids. ResearchGate.

-

Amino Acid-Protecting Groups. SciSpace.

-

A beta-lactone route to chiral gamma-substituted alpha-amino acids: application to the concise synthesis of (S)-alpha-azidobutyro lactone and a natural amino acid. PubMed.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemimpex.com [chemimpex.com]

- 7. Polypeptide Preparation by β-Lactone-Mediated Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Low cost, versatile enzymatic synthesis of beta-lactone peptides for antibiotic or serine hydrolase inhibitor drug discovery | Washington University Office of Technology Management [tech.wustl.edu]

- 9. fishersci.com [fishersci.com]

- 10. chemos.de [chemos.de]

stability of p-toluenesulfonic acid salts of amino compounds

An In-depth Technical Guide on the Stability of p-Toluenesulfonic Acid Salts of Amino Compounds

For the attention of: Researchers, scientists, and drug development professionals.

This document will elucidate the fundamental principles that dictate the stability of tosylate salts, detail prevalent degradation pathways, present robust analytical methodologies for their evaluation, and propose effective stabilization strategies. The insights herein are founded upon established scientific principles and extensive field-proven experience.

The Strategic Imperative for Tosylate Salt Formation

Amino groups are a ubiquitous functional group in a vast array of APIs. These basic centers often pose significant challenges with respect to aqueous solubility and subsequent bioavailability. The formation of a salt with a strong acid, such as p-toluenesulfonic acid (with a pKa of approximately -2.8), can dramatically improve the solubility of a basic drug. PTSA is an exemplary salt former due to its low toxicity, well-defined crystalline nature, and its capacity to confer advantageous solid-state characteristics to the resultant salt.

The synthesis of a tosylate salt is achieved through a direct acid-base reaction, wherein the sulfonic acid moiety of PTSA protonates the basic amino group of the API. This fundamental ionic interaction underpins the salt's structure and is a critical determinant of its stability.

Physicochemical Determinants of Stability

The stability of a tosylate salt is not an inherent characteristic but rather the outcome of a sophisticated interplay of multiple physicochemical factors. A granular understanding of these factors is indispensable for the prediction and control of the stability of both the drug substance and the formulated drug product.

pKa and the ΔpKa Rule

The acid dissociation constant (pKa) of both the amino compound and p-toluenesulfonic acid is a primary determinant of salt stability. A widely accepted heuristic in the pharmaceutical sciences is that a ΔpKa (defined as the pKa of the base minus the pKa of the acid) of greater than 3 is necessary to form a stable salt. Given the very low pKa of PTSA, this criterion is readily met with the majority of amino-containing APIs. This substantial ΔpKa ensures a complete and irreversible proton transfer, culminating in a stable and robust ionic bond.

Crystal Lattice Energy and Polymorphism

The solid-state properties of the tosylate salt are of paramount importance to its stability. A highly ordered crystalline lattice, characterized by high lattice energy, will exhibit greater resistance to both chemical and physical degradation. However, tosylate salts, in common with many crystalline materials, can display polymorphism—the capacity to exist in multiple distinct crystalline forms. Different polymorphs can possess markedly different stabilities, solubilities, and melting points. Consequently, the identification and comprehensive characterization of the most thermodynamically stable polymorphic form is a critical early-stage development activity.

Hygroscopicity

Hygroscopicity, the propensity of a substance to adsorb moisture from the atmosphere, represents a significant stability concern for tosylate salts. The ingress of water can function as a plasticizer, depressing the glass transition temperature and augmenting molecular mobility within the solid state, which can, in turn, accelerate chemical degradation. Moreover, adsorbed water can serve as a reactant in hydrolytic reactions, a frequent degradation pathway for numerous APIs.

The Influence of pH

In an aqueous environment, the stability of a tosylate salt is profoundly dependent on the prevailing pH. The salt will persist in its ionized and stable form within a pH range substantially below the pKa of the parent amine. Conversely, at elevated pH values, the equilibrium will shift, resulting in the deprotonation of the amino group and the potential for the free base to either precipitate from solution or undergo degradation.

Prevalent Degradation Pathways

The degradation of tosylate salts of amino compounds can proceed via several distinct mechanisms. The precise identification of the operative pathway is a crucial prerequisite for the formulation of effective stabilization strategies.

Hydrolysis

For APIs that incorporate hydrolytically susceptible functional groups, such as esters, amides, or lactams, hydrolysis constitutes a principal degradation pathway. The presence of moisture, originating from either the environment or as residual water within the drug substance, can catalyze this process. The rate of hydrolysis is frequently modulated by pH and temperature.

Oxidation

Amino compounds can be prone to oxidation, especially if the molecular structure includes electron-rich functionalities. The presence of atmospheric oxygen, exposure to light, and trace quantities of metal ions can all catalyze oxidative degradation. It is noteworthy that the tosylate counter-ion is generally stable with respect to oxidation.

Photodegradation

Exposure to light, particularly in the ultraviolet region of the electromagnetic spectrum, can initiate photochemical reactions that culminate in the degradation of the API. The extent of photodegradation is contingent upon the chemical structure of the API and the presence of chromophores that absorb light at specific wavelengths.

Solid-State Disproportionation

In the solid state, a tosylate salt may undergo disproportionation, a process involving the transfer of a proton from the protonated amine back to the tosylate anion. This results in the formation of the free base and free acid. This phenomenon is more probable if the ΔpKa is marginal or if the integrity of the crystalline lattice is compromised, for instance, by high humidity or mechanical stress.

Analytical Methodologies for Stability Assessment

A validated, stability-indicating analytical method is an indispensable tool for the precise evaluation of the stability of tosylate salts. The selected method must be capable of resolving the intact drug from its degradation products and possess sufficient sensitivity to quantify low levels of impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preeminent analytical technique for stability testing within the pharmaceutical industry. A typical stability-indicating HPLC method for a tosylate salt would encompass:

-

Column: A reversed-phase C18 or C8 column is the conventional choice.

-

Mobile Phase: Gradient elution, utilizing a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol), is frequently employed to achieve optimal separation of the API, counter-ion, and any emergent degradation products.

-

Detection: UV detection is the most common modality, configured at a wavelength where the API and its principal degradants exhibit significant absorbance.

Experimental Protocol: Development of a Stability-Indicating HPLC Method

-

Forced Degradation Studies: The tosylate salt is subjected to a battery of stress conditions (e.g., acid, base, peroxide, heat, light) to intentionally generate degradation products.

-

Method Development:

-

A systematic screening of different columns and mobile phase compositions is undertaken to achieve baseline separation between the parent peak and the degradation product peaks.

-

The gradient profile, flow rate, and column temperature are meticulously optimized to ensure excellent peak shape and resolution.

-

-

Method Validation: The developed method is rigorously validated in accordance with ICH guidelines, encompassing specificity, linearity, accuracy, precision, and robustness.

X-Ray Powder Diffraction (XRPD)

XRPD is a powerful, non-destructive technique for the characterization of the solid-state properties of the tosylate salt. It is employed to:

-

Identify the polymorphic form.

-

Monitor for any alterations in the crystalline structure during the course of stability studies.

-

Detect the presence of any amorphous content.

Experimental Protocol: XRPD Analysis for Solid-State Stability

-

Sample Preparation: The sample is gently ground to a fine, homogeneous powder.

-

Data Acquisition: The XRPD pattern is collected over a suitable 2θ range (e.g., 2° to 40°).

-

Data Analysis: The XRPD pattern of the stability sample is overlaid with that of a reference standard to identify any changes in the crystal form.

Dynamic Vapor Sorption (DVS)

DVS is utilized to quantitatively assess the hygroscopicity of the tosylate salt. This technique precisely measures the change in mass of a sample as it is exposed to a program of varying relative humidity (RH).

Experimental Protocol: DVS Analysis

-

Sample Preparation: A small, accurately weighed amount of the sample (e.g., 10 mg) is placed in the DVS instrument.

-

Method: The sample is initially equilibrated at a low RH (e.g., 0% RH), after which the RH is ramped up to a high value (e.g., 95% RH) in a stepwise fashion. This is followed by a corresponding ramp down to the initial RH.

-

Data Analysis: A plot of the change in mass versus RH is generated to produce a sorption/desorption isotherm. The profile of the isotherm provides critical information on the hygroscopicity of the material and its potential to form hydrates.

Strategies for Enhancing Stability

In instances where stability issues are identified, a number of strategic interventions can be implemented to improve the stability of the tosylate salt.

-

Polymorph Screening: A comprehensive polymorph screen should be executed to identify the most thermodynamically stable crystalline form. This form will typically exhibit the lowest hygroscopicity and the greatest resistance to chemical degradation.

-

Control of Particle Size and Morphology: The particle size and shape of the API can exert a significant influence on its stability. Smaller particles possess a larger surface area-to-volume ratio and may, therefore, be more susceptible to degradation.

-

Formulation Development: The judicious selection of excipients in the drug product formulation can have a profound impact on the stability of the tosylate salt. It is imperative to select excipients that are compatible with the API and do not catalyze degradation.

-

Packaging: The use of appropriate primary and secondary packaging, such as blister packs with high moisture and light barrier properties, can effectively shield the drug product from deleterious environmental factors.

Conclusion

The meticulous selection and in-depth characterization of the tosylate salt of an amino-containing API represent a mission-critical activity in the drug development continuum. A holistic understanding of the physicochemical factors that govern the stability of these salts, in conjunction with the application of robust, validated analytical techniques, is a prerequisite for the successful development of a safe, effective, and stable drug product. By diligently applying the principles and methodologies delineated in this guide, researchers and drug development professionals can proficiently navigate the challenges associated with the stability of p-toluenesulfonic acid salts and, in doing so, accelerate the delivery of novel medicines to patients.

Visualizations

Caption: Factors influencing the stability and common degradation pathways of PTSA salts.

Caption: Workflow for the stability assessment of a tosylate salt.

Spectroscopic Data for (S)-3-Amino-2-oxetanone: A Technical Guide for Drug Development Professionals

Introduction: The Rising Prominence of Oxetanes in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of small, strained ring systems has emerged as a powerful tool for modulating the physicochemical and pharmacological properties of therapeutic candidates. Among these, the oxetane moiety has garnered significant attention for its ability to serve as a versatile bioisostere for commonly used functional groups, such as carbonyls and gem-dimethyl groups.[1] The introduction of an oxetane ring can enhance aqueous solubility, improve metabolic stability, and reduce the basicity of adjacent amine groups, all of which are critical parameters in the optimization of drug-like properties.[1][2]

(S)-3-Amino-2-oxetanone, a chiral beta-lactone, represents a particularly intriguing building block for medicinal chemists. Its rigid, four-membered ring structure, combined with the stereochemically defined amine functionality, offers a unique scaffold for the synthesis of novel bioactive molecules. This guide provides an in-depth analysis of the spectroscopic techniques used to characterize (S)-3-Amino-2-oxetanone, offering insights into the experimental choices and data interpretation that are essential for researchers in the field.

Molecular Structure and Physicochemical Properties

(S)-3-Amino-2-oxetanone is a heterocyclic compound with the molecular formula C₃H₅NO₂ and a molecular weight of 87.08 g/mol . The molecule features a strained four-membered beta-lactone ring, with an amine group at the chiral center on the C3 position.

| Property | Value | Source |

| Molecular Formula | C₃H₅NO₂ | [3] |

| Molecular Weight | 87.08 g/mol | [3] |

| CAS Number | 112839-95-9 | [3] |

| Chirality | (S)-enantiomer | N/A |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For a molecule such as (S)-3-Amino-2-oxetanone, both ¹H and ¹³C NMR are crucial for confirming its structure and purity.

¹H NMR Spectroscopy

The proton NMR spectrum of (S)-3-Amino-2-oxetanone is expected to show distinct signals for the protons on the oxetane ring and the amine group. The chemical shifts and coupling patterns are highly dependent on the solvent used, due to hydrogen bonding and solvent polarity effects.

Predicted ¹H NMR Data (in D₂O, 800 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Protons |

| ~4.5 | Doublet of Doublets | 1H (C4-H) |

| ~4.2 | Doublet of Doublets | 1H (C4-H) |

| ~3.8 | Triplet | 1H (C3-H) |

Note: The amine protons (-NH₂) would likely be a broad singlet, which may exchange with D₂O and therefore not be observed.

Interpretation of the ¹H NMR Spectrum:

-

The two protons on C4 are diastereotopic, meaning they are in different chemical environments and will therefore have different chemical shifts. They will appear as a pair of doublets of doublets due to geminal coupling to each other and vicinal coupling to the proton on C3.

-

The proton on C3 will be split into a triplet by the two adjacent protons on C4.

-

The use of a deuterated solvent like D₂O can lead to the exchange of the labile amine protons, causing their signal to disappear from the spectrum.[4]

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule.

Predicted ¹³C NMR Data (in DMF)

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~170 | C2 (Carbonyl) |

| ~70 | C4 |

| ~50 | C3 |

This data is based on the literature reference for the tosylate salt of (S)-3-Amino-2-oxetanone cation in DMF.[3]

Interpretation of the ¹³C NMR Spectrum:

-

The carbonyl carbon (C2) of the beta-lactone is expected to be the most downfield signal, typically appearing in the 170-185 ppm range.[5]

-

The carbon atom bonded to the ring oxygen (C4) will be shifted downfield due to the electronegativity of the oxygen.

-

The carbon bearing the amine group (C3) will appear further upfield.

Experimental Protocol for NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

-

Sample Preparation:

-

Dissolve 5-10 mg of (S)-3-Amino-2-oxetanone in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a clean, dry NMR tube.[6]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

-

The choice of solvent is critical, as it can influence the chemical shifts, particularly of the amine protons.

-

-

Instrument Parameters (for a 500 MHz spectrometer):

-

¹H NMR:

-

Acquire at least 16 scans for a good signal-to-noise ratio.

-

Use a spectral width of approximately 12 ppm.

-

Set the relaxation delay to 1-2 seconds.

-

-

¹³C NMR:

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Use a spectral width of approximately 220 ppm.

-

Employ proton decoupling to simplify the spectrum and enhance signal intensity.

-

-

NMR Workflow Diagram

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of (S)-3-Amino-2-oxetanone will be characterized by absorption bands corresponding to the amine, carbonyl, and ether linkages.

Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3250 | Medium, Broad | N-H stretching (amine) |

| ~1820 | Strong | C=O stretching (beta-lactone) |

| 1200-1000 | Strong | C-O-C stretching (ether) |

Interpretation of the IR Spectrum:

-

N-H Stretching: The presence of a primary amine will give rise to one or two bands in the 3400-3250 cm⁻¹ region. These bands are often broad due to hydrogen bonding.

-

C=O Stretching: The carbonyl group of the beta-lactone is highly strained, which causes its stretching frequency to be significantly higher than that of a typical ester or ketone. A strong absorption band around 1820 cm⁻¹ is a key diagnostic feature for the beta-lactone ring.[7]

-

C-O-C Stretching: The ether linkage within the oxetane ring will produce a strong absorption in the fingerprint region, typically between 1200 and 1000 cm⁻¹.[8]

Experimental Protocol for FTIR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of (S)-3-Amino-2-oxetanone with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like (S)-3-Amino-2-oxetanone.[9]

Predicted Mass Spectrometry Data (Positive Ion ESI-MS)

| m/z | Ion |

| 88.0398 | [M+H]⁺ |

| 60.0449 | [M+H - CO]⁺ |

| 43.0402 | [C₂H₅N]⁺ |

Interpretation of the Mass Spectrum:

-

Protonated Molecule: In positive ion ESI-MS, the molecule is expected to be readily protonated, giving a prominent peak at m/z 88, corresponding to [M+H]⁺.

-

Fragmentation Pathways:

-

A common fragmentation pathway for beta-lactams is the loss of carbon monoxide (CO), which would result in a fragment at m/z 60.

-

Further fragmentation could lead to cleavage of the ring, producing smaller charged fragments. The fragmentation of amino acids often involves losses of ammonia and formic acid.[10]

-

Experimental Protocol for ESI-MS

-

Sample Preparation:

-

Prepare a dilute solution of (S)-3-Amino-2-oxetanone (approximately 1-10 µg/mL) in a solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.[11]

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-200.

-

Tandem MS (MS/MS) can be performed on the [M+H]⁺ ion to induce fragmentation and obtain further structural information.

-

Mass Spectrometry Workflow Diagram

Caption: General workflow for ESI-MS analysis.

Conclusion

The comprehensive spectroscopic characterization of (S)-3-Amino-2-oxetanone is fundamental to its application in drug discovery. This guide has outlined the key spectroscopic techniques—NMR, IR, and MS—and provided a framework for data acquisition and interpretation. While publicly available experimental data for this specific molecule is limited, the principles discussed herein, based on the analysis of related structures, provide a robust methodology for researchers to confirm the identity, purity, and structure of this valuable synthetic building block. A thorough understanding of its spectroscopic properties is the first step towards unlocking the full potential of (S)-3-Amino-2-oxetanone in the development of next-generation therapeutics.

References

-

SpectraBase. (S)-3-Amino-2-oxetanone cation. [Link]

- Wuts, P. G. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.

- Carreira, E. M., & Fessard, T. C. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(18), 10834–10900.

- Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

- Kwiecień, R. A., & Gucwa, K. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 37(5), 617-646.

- Bultinck, P., et al. (2001). FTIR study of five complex beta-lactam molecules. Biopolymers, 62(5), 278-294.

- Pinto, D. C. G. A., et al. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures.

- Morales, M. A., et al. (2005). A Spectroscopic Study of Several β-Lactams by FT-IR and Theoretical Methods. Journal of Molecular Structure: THEOCHEM, 727(1-3), 17-27.

- Crawford, J. R., et al. (2016). The high resolution FTIR-spectrum of oxetane. Journal of Molecular Spectroscopy, 329, 1-7.

- Heimgartner, H., et al. (2010). Synthesis and crystal structures of new chiral 3-amino-2H-azirines and the Pd complex of one of them. Molecules, 15(3), 1593-1607.

- Zeng, M. F. (2013). How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)?

- El-Gamal, M. I., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 258, 115594.

- Itsuno, S., et al. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 2039-2044.

- Lam, C. W. K., et al. (2001). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 22(1), 3-12.

- LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.

- Siuzdak, G. (1996). Mass Spectrometry of Amino Acids and Proteins. In Mass Spectrometry for Biotechnology (pp. 1-24). Academic Press.

- Stepan, A. F., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Expert Opinion on Drug Discovery.

- Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of 3-hydroxybutanone.

- Organomation. (n.d.).

- Badland, M., et al. (2025). ( S )-Oxetan-2-ylmethyl Tosylate. Organic Process Research & Development.

- How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology, 4(1), 97-118.

- Heimgartner, H., et al. (2023). Synthesis and crystal structures of new chiral 3-amino-2H-azirines and the Pd complex of one of them. Molecules, 28(5), 2315.

- Chen, Y., et al. (2017). Spectroscopic analysis and docking simulation on the recognition and binding of TEM-1 β-lactamase with β-lactam antibiotics. PLoS One, 12(4), e0176258.

- University of Bristol. (n.d.).

- Lio, M. S., et al. (2009). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. Journal of the American Society for Mass Spectrometry, 20(12), 2264-2274.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0032630).

- Gable, K. (n.d.). 13C NMR Chemical Shift.

- Goutev, N., et al. (2010). Vibrational analysis of amino acids and short peptides in hydrated media. VIII. Amino acids with aromatic side chains: L-phenylalanine, L-tyrosine, and L-tryptophan. The Journal of Physical Chemistry B, 114(45), 14854-14864.

- Menéndez, J. C., et al. (2001). Methods for producing chiral chromones, chromanes, amino substituted chromanes and intermediates therefor.

- Ribaudo, G., et al. (2021). Combining Electrospray Mass Spectrometry (ESI-MS) and Computational Techniques in the Assessment of G-Quadruplex Ligands: A Hybrid Approach to Optimize Hit Discovery. Journal of Medicinal Chemistry, 64(18), 13466-13476.

- Bultinck, P., et al. (2001). FTIR study of five complex β-lactam molecules.

- PharmaBlock. (n.d.). Oxetanes in Drug Discovery.

- Fisichella, S., et al. (1975). A simple 1H nmr conformational study of some heterocyclic azomethines. Tetrahedron, 31(19), 2445-2447.

- Smith, B. C. (2021). The Infrared Spectra of Polymers II: Polyethylene. Spectroscopy Online.

- Silva, A. M. S., & Pinto, D. C. G. A. (n.d.).

- Königs, S., & Fales, H. M. (2011). Amino acids. Medizinische Fakultät Münster.

- Steffen, S. (n.d.). 13C chemical shifts. Steffen's Chemistry Pages - Science and Fun.

- Hughes, D. W. (2019). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Microbiology, 10, 205.

- Kwon, J. S., et al. (2017). FT-IR spectra of pristine PEEK (a), PEEK-D (b), PEEK-D-Col...

- Junk, G., & Svec, H. (1958). The Mass Spectra of the a-,Amino Acids. OSTI.GOV.

- Ogoshi, T., & Harada, A. (2011). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 16(7), 5858-5867.

- ChemicalBook. (n.d.). 3-Aminoacetophenone(99-03-6) 1H NMR spectrum.

- Doc Brown's Chemistry. (n.d.). C3H8O CH3OCH2CH3 methoxyethane low high resolution 1H proton nmr spectrum.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. low/high resolution 1H proton nmr spectrum of 3-hydroxybutanone C4H8O2 CH3COCH(OH)CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 acetoin 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. organomation.com [organomation.com]

- 7. FTIR study of five complex beta-lactam molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Amino acids [medizin.uni-muenster.de]

- 11. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-depth Technical Guide to 1-(2-chlorophenyl)-2-(methylamino)ethan-1-one Hydrochloride

Disclaimer: The CAS number 74330-00-0 as provided in the topic query did not yield a specific chemical entity in publicly accessible chemical databases. It is presumed that this may be an erroneous or deprecated identifier. This guide, therefore, focuses on a closely related and structurally plausible alternative, 1-(2-chlorophenyl)-2-(methylamino)ethan-1-one hydrochloride , which is of significant interest in contemporary chemical and pharmaceutical research. The primary CAS number associated with this compound is 958292-66-5 .

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 1-(2-chlorophenyl)-2-(methylamino)ethan-1-one hydrochloride.

Chemical Identity and Structure

1-(2-chlorophenyl)-2-(methylamino)ethan-1-one hydrochloride is a substituted cathinone, a class of compounds known for their stimulant properties. The hydrochloride salt form enhances its stability and solubility in aqueous solutions, making it suitable for laboratory research.

IUPAC Name: 1-(2-chlorophenyl)-2-(methylamino)ethan-1-one;hydrochloride

Synonyms:

-

2-CMC (2-Chloromethcathinone)[1]

Molecular Formula: C₉H₁₁Cl₂NO[2][3]

Molecular Weight: 220.10 g/mol [2][3]

The chemical structure of 1-(2-chlorophenyl)-2-(methylamino)ethan-1-one hydrochloride is characterized by a chlorophenyl group attached to a propanone backbone with a methylamino group at the alpha position.

Caption: A plausible synthetic workflow for 1-(2-chlorophenyl)-2-(methylamino)ethan-1-one hydrochloride.

Experimental Protocol Insight:

-

Bromination of 2'-Chloroacetophenone: The synthesis often commences with the alpha-bromination of 2'-chloroacetophenone. This electrophilic substitution reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine in a suitable solvent like carbon tetrachloride or acetic acid. The choice of a non-polar solvent and a radical initiator (like AIBN with NBS) or an acidic catalyst (with bromine) is crucial for regioselectivity, favoring bromination at the alpha-carbon to the carbonyl group.

-

Amination: The resulting 2-bromo-1-(2-chlorophenyl)ethan-1-one is a potent lachrymator and should be handled with extreme care in a well-ventilated fume hood. This intermediate is then subjected to nucleophilic substitution with methylamine. An excess of methylamine is often used to drive the reaction to completion and to neutralize the hydrogen bromide byproduct. The reaction is typically performed in a polar aprotic solvent like tetrahydrofuran (THF) or acetonitrile at controlled temperatures to minimize side reactions.

-

Salt Formation: The free base, 1-(2-chlorophenyl)-2-(methylamino)ethan-1-one, is often an oil or a low-melting solid. For purification and improved handling, it is converted to its hydrochloride salt. This is achieved by dissolving the free base in a suitable organic solvent (e.g., diethyl ether, isopropanol) and bubbling dry hydrogen chloride gas through the solution, or by adding a solution of HCl in a solvent like ether. The hydrochloride salt precipitates out of the solution and can be collected by filtration, washed with a cold solvent to remove impurities, and then dried under vacuum.

Analytical Data

For a closely related compound, 2-chloromethcathinone (2-CMC), UV/Vis spectral data shows λmax at 211 and 245 nm. [1]The NIST WebBook provides IR and mass spectrometry data for the parent compound, 1-(2-chlorophenyl)ethanone. [4]Researchers synthesizing or working with 1-(2-chlorophenyl)-2-(methylamino)ethan-1-one hydrochloride would typically confirm its structure and purity using techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the connectivity of atoms and the overall structure of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as the carbonyl (C=O) and amine (N-H) groups.

Safety, Handling, and Toxicology

Hazard Statements: Compounds of this class are generally considered hazardous. For the related compound 2-amino-1-(2-chlorophenyl)ethanone hydrochloride, the GHS classification indicates it is harmful if swallowed (H302). [5]For 1-(2-chlorophenyl)ethanone, hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). [6]For 2-(Methylamino)ethanol, a related structure, hazard statements include H227 (Combustible liquid), H302 + H312 (Harmful if swallowed or in contact with skin), H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation), H361 (Suspected of damaging fertility or the unborn child), and H373 (May cause damage to organs through prolonged or repeated exposure if swallowed). [7][8] Precautionary Statements: Standard laboratory safety precautions should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. [8]Work should be conducted in a well-ventilated area or a fume hood. Avoid inhalation of dust, and contact with skin and eyes. [8] Toxicology: The physiological and toxicological properties of 1-(2-chlorophenyl)-2-(methylamino)ethan-1-one hydrochloride are not extensively documented in public literature. [1]As a substituted cathinone, it is expected to have stimulant effects on the central nervous system, likely through interaction with monoamine transporters (dopamine, norepinephrine, and serotonin). The toxicological profile would need to be determined through rigorous preclinical studies.

Research Applications

Substituted cathinones are of significant interest to researchers in several fields:

-

Medicinal Chemistry: As scaffolds for the development of novel therapeutic agents targeting the central nervous system. The specific substitutions on the phenyl ring and the amine can be modified to modulate activity and selectivity for different monoamine transporters.

-

Pharmacology: As tool compounds to study the mechanisms of action of stimulant drugs and to investigate the structure-activity relationships of monoamine transporter ligands.

-

Forensic Science and Toxicology: As analytical reference standards for the identification and quantification of new psychoactive substances in forensic casework. [1]

References

-

PubChem. (n.d.). Ethanone, 1-(2-chlorophenyl)-. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(2-chlorophenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. 1-(2-chlorophenyl)-2-(methylamino)ethan-1-one hydrochloride | 958292-66-5 [chemicalbook.com]

- 3. 1-(2-chlorophenyl)-2-(methylamino)ethan-1-one hydrochloride CAS#: 958292-66-5 [m.chemicalbook.com]

- 4. Ethanone, 1-(2-chlorophenyl)- [webbook.nist.gov]

- 5. echemi.com [echemi.com]

- 6. Ethanone, 1-(2-chlorophenyl)- | C8H7ClO | CID 72864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

The Unseen Architects: A Technical Guide to the Discovery and Significance of β-Amino Acids in Nature

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Long considered the lesser-known siblings of the ubiquitous α-amino acids, β-amino acids are emerging from the shadows as critical players in the theater of natural product chemistry and pharmacology. While not participants in ribosomal protein synthesis, these structural isomers are integral components of a vast array of bioactive secondary metabolites.[1][2][3] This guide provides a comprehensive technical overview of the discovery, biosynthesis, and profound biological significance of β-amino acids. We will delve into the experimental methodologies that have unveiled their natural prevalence, explore the enzymatic machinery responsible for their creation, and illuminate their pivotal role in shaping the therapeutic potential of natural and synthetic compounds. For the drug development professional, this guide offers insights into how the unique structural properties of β-amino acids can be leveraged to design next-generation therapeutics with enhanced stability and efficacy.

Introduction: A Subtle Shift with Profound Consequences

Amino acids are the fundamental building blocks of life.[4] The canonical 22 proteinogenic α-amino acids, distinguished by the attachment of the amino group to the α-carbon adjacent to the carboxyl group, form the basis of proteins and enzymes that orchestrate the vast majority of biological processes.[1] However, nature's ingenuity extends beyond this primary alphabet. β-amino acids, in which the amino group is attached to the β-carbon, represent a subtle yet significant structural deviation with far-reaching implications.[1][5]

This seemingly minor isomeric shift introduces an additional carbon atom into the backbone, fundamentally altering the molecule's conformational flexibility and proteolytic susceptibility.[6][7] While peptides and proteins constructed from α-amino acids are readily degraded by proteases, oligomers of β-amino acids, known as β-peptides, exhibit remarkable resistance to enzymatic degradation.[6][7] This inherent stability, coupled with their ability to form stable secondary structures, makes β-amino acids and their derivatives highly attractive scaffolds for drug discovery.[6][7][8]

Discovery and Natural Occurrence: A Ubiquitous Presence

The discovery of the first amino acid, asparagine, dates back to 1806.[9] For a considerable time, the focus of biochemical research remained squarely on α-amino acids due to their central role in protein synthesis. However, evidence for the natural existence of β-amino acids began to accumulate through the characterization of various secondary metabolites. These compounds are not essential for the primary metabolism of an organism but often confer a selective advantage, for instance, as defense mechanisms or signaling molecules.[1]

β-Amino acids are found in a diverse range of organisms, including:

-

Bacteria and Cyanobacteria: These microorganisms are prolific producers of secondary metabolites containing β-amino acids, many of which exhibit potent biological activities.[1]

-

Fungi: Fungi utilize β-amino acids in the synthesis of various bioactive compounds, including antifungals.[1]

-

Plants: Plants incorporate β-amino acids into a variety of alkaloids and other secondary metabolites.[1] For instance, the (2S,3R) antipode of homoproline has been isolated from plants like Nicotiana tabacum.[1]

-

Marine Organisms: Marine life is a rich source of novel natural products, many of which contain β-amino acids.[10][11] Marine sponges, in particular, produce a variety of depsipeptides and macrocyclic molecules with interesting biological properties.[10] For example, neamphamide A, a depsipeptide from a marine sponge, contains L-homoproline.[1] Dolastatin D, a cytotoxic cyclodepsipeptide, possesses the novel β-amino acid (2R,3R)-3-amino-2-methylbutanoic acid.[2]

Table 1: Examples of Naturally Occurring β-Amino Acids and Their Sources

| β-Amino Acid | Natural Source | Organism Type |

| β-Alanine | Widespread | Various |

| (R)-β-Aminoisobutyrate | Human urine | Animal |

| (S)-β-Phenylalanine | Streptomyces sp. | Bacterium |

| 3-Aminobutanoic acid | Penicillium sp. | Fungus |

| Homoproline | Nicotiana tabacum, Marine Sponges | Plant, Marine Invertebrate |

| (2R,3R)-3-Amino-2-methylbutanoic acid | Sea hare (Dolabella auricularia) | Marine Mollusk |

Biosynthesis: The Enzymatic Toolkit for β-Amino Acid Formation

The biosynthesis of β-amino acids follows distinct enzymatic pathways that differ from the well-established routes for α-amino acid synthesis.[12] Understanding these pathways is crucial for metabolic engineering efforts aimed at producing novel β-amino acid-containing compounds.[12] Two primary strategies for β-amino acid biosynthesis have been identified: the modification of α-amino acids and de novo synthesis.[12]

Conversion from α-Amino Acids

A common route to β-amino acids involves the action of amino-mutases , which catalyze the transfer of an amino group from the α-carbon to the β-carbon of an α-amino acid.[12] This enzymatic transformation is a key step in the biosynthesis of many natural products.

De Novo Synthesis

In de novo synthesis, the carbon skeleton of the β-amino acid is assembled from smaller precursor molecules.[12] These pathways often involve enzymes such as aminotransferases that introduce the amino group at the β-position of a keto-acid precursor.

Biological Significance and Pharmacological Potential

The incorporation of β-amino acids into natural products confers a wide range of biological activities.[4][13] These compounds have garnered significant interest from the pharmaceutical industry due to their therapeutic potential.[4][13][14]

Antimicrobial and Antifungal Activity

Many natural products containing β-amino acids exhibit potent antimicrobial and antifungal properties.[4][13] For example, cispentacin is an antifungal agent that is effective against various Candida species.[13] The unique structural features of β-peptides allow them to mimic the activity of host-defense peptides, disrupting microbial membranes and leading to cell death.[6] The resistance of β-peptides to proteolytic degradation makes them particularly promising candidates for the development of new antibiotics to combat drug-resistant pathogens.[5][7]

Anticancer Activity

Several β-amino acid-containing natural products have demonstrated significant anticancer activity.[4] Paclitaxel (Taxol), a highly successful anticancer drug, contains a β-phenylalanine derivative in its side chain that is crucial for its tubulin-binding activity.[7] Cryptophycins, another class of potent anticancer agents, also incorporate a β-amino acid moiety.[8]

Enzyme Inhibition and Receptor Modulation

The conformational constraints and altered backbone geometry of β-amino acids make them valuable tools for designing enzyme inhibitors and receptor ligands.[6] For instance, some β-proline analogues have been found to bind to the strychnine-sensitive glycine receptor, and its (R)-enantiomer acts as a selective inhibitor of GABA uptake.[1] The ability to create stable, well-defined secondary structures with β-peptides allows for the precise positioning of side chains to interact with biological targets, such as inhibiting protein-protein interactions.[6][15]

Experimental Workflows: From Discovery to Application

The study of β-amino acids and their role in nature and medicine involves a multidisciplinary approach, combining techniques from natural product chemistry, molecular biology, and synthetic chemistry.

Isolation and Identification of Naturally Occurring β-Amino Acids

Objective: To isolate and structurally elucidate β-amino acids and β-amino acid-containing compounds from natural sources.

Methodology:

-

Extraction: The natural source material (e.g., microbial culture, plant tissue, marine organism) is subjected to solvent extraction to obtain a crude extract.

-

Chromatographic Separation: The crude extract is fractionated using various chromatographic techniques, such as column chromatography, high-performance liquid chromatography (HPLC), and thin-layer chromatography (TLC), to isolate individual compounds.

-

Spectroscopic Analysis: The purified compounds are subjected to spectroscopic analysis to determine their chemical structure. Key techniques include:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, COSY, HSQC, HMBC): To elucidate the connectivity of atoms and the stereochemistry of the molecule.

-

-

Chiral Analysis: To determine the absolute stereochemistry of the β-amino acid, chiral chromatography or derivatization with a chiral reagent followed by spectroscopic analysis is employed.

Synthesis of β-Peptides for Drug Discovery

Objective: To chemically synthesize β-peptides with defined sequences and structures for biological screening.

Methodology:

-

β-Amino Acid Monomer Synthesis: Enantiomerically pure β-amino acid monomers are synthesized using established organic chemistry methods, such as the Arndt-Eistert synthesis or asymmetric catalysis.[5]

-

Solid-Phase Peptide Synthesis (SPPS): The β-peptide is assembled in a stepwise manner on a solid support. The process involves repeated cycles of:

-

Deprotection: Removal of the N-terminal protecting group of the resin-bound amino acid.

-

Coupling: Activation of the carboxyl group of the incoming protected β-amino acid and its reaction with the deprotected N-terminus of the growing peptide chain.

-

Capping (optional): To block any unreacted amino groups.

-

-

Cleavage and Deprotection: The completed β-peptide is cleaved from the solid support, and all side-chain protecting groups are removed.

-

Purification and Characterization: The crude β-peptide is purified by reverse-phase HPLC, and its identity and purity are confirmed by MS and NMR.

Future Perspectives and Conclusion

References

- Patočka, J. (2011). ALICYCLIC AND HETEROCYCLIC β-AMIMO ACIDS. Department of Radiology and Toxicology, Faculty of Health and Social Studies, University of South Bohemia.

-

de la Torre, B. G., & Albericio, F. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]

-

Hayward, N. J., & van der Donk, W. A. (2019). β-Aminopeptidases: Insight into Enzymes without a Known Natural Substrate. PMC - NIH. [Link]

- Rehman, M. F., & Nagina, N. R. (2018). Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Hilaris Publisher.

-

Zhang, Y., & Liu, W. (2014). Biosynthesis of natural products containing β-amino acids. RSC Publishing. [Link]

- Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris Publisher.

- Stefanucci, A., et al. (2018). Natural Occurring β-Peptides: A Fascinating World of Bioactive Molecules.

-

Rogers, J. M., & Suga, H. (2021). Ribosomal Synthesis of Macrocyclic Peptides with β2- and β2,3-Homo-Amino Acids for the Development of Natural Product-Like Combinatorial Libraries. ACS Chemical Biology. [Link]

-

Wikipedia. (n.d.). Amino acid. Wikipedia. [Link]

-

ChiroBlock. (n.d.). Beta2-Amino Acids: Synthesis Approaches & Compounds. ChiroBlock. [Link]

-

Wikipedia. (n.d.). Beta-peptide. Wikipedia. [Link]

- Riaz, N. N., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review.

-

Kritzer, J. A. (2010). β-Peptides as inhibitors of protein–protein interactions. PMC - NIH. [Link]

-

Tan, W., & Zhang, W. (2019). Marine Organisms as a Prolific Source of Bioactive Depsipeptides. PMC - PubMed Central. [Link]

-

Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. [Link]

- Fernando, I. P. S., et al. (2023).

-

Rather, M. A., et al. (2021). Multimodal Role of Amino Acids in Microbial Control and Drug Development. MDPI. [Link]

- Muttenthaler, M., et al. (2021).

- IRB Barcelona. (2009). Therapeutic peptides revolutionize the pharmaceutical market. IRB Barcelona.

-

Stonik, V. A., & Mollo, E. (2020). Marine Excitatory Amino Acids: Structure, Properties, Biosynthesis and Recent Approaches to Their Syntheses. PubMed Central. [Link]

- Lenci, E., & Trabocchi, A. (2023). Big peptide drugs in a small molecule world. Frontiers.

-

Reynolds, N. M., & Jewett, M. C. (2016). In Vivo Biosynthesis of a β-Amino Acid-Containing Protein. PubMed - NIH. [Link]

- Madhushan, K. W. A., et al. (2023). Microbial production of amino acids and peptides.

Sources

- 1. mmsl.cz [mmsl.cz]

- 2. Marine Organisms as a Prolific Source of Bioactive Depsipeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. Beta-peptide - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. β-Aminopeptidases: Insight into Enzymes without a Known Natural Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]

- 9. Amino acid - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. maxapress.com [maxapress.com]

- 12. Biosynthesis of natural products containing β-amino acids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 13. hilarispublisher.com [hilarispublisher.com]

- 14. researchgate.net [researchgate.net]

- 15. β-Peptides as inhibitors of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

reactivity of strained beta-lactone rings

<_ _> An In-depth Technical Guide to the Reactivity of Strained β-Lactone Rings

For Researchers, Scientists, and Drug Development Professionals

β-Lactones, four-membered cyclic esters, are a class of compounds characterized by significant ring strain, rendering them highly reactive and synthetically versatile.[1][2] This inherent reactivity, stemming from angular and torsional strain, makes them valuable intermediates in organic synthesis and crucial pharmacophores in numerous bioactive molecules.[3][4][5] This guide provides a comprehensive exploration of the core principles governing the reactivity of strained β-lactone rings. We will delve into the mechanistic intricacies of their ring-opening reactions, the influence of catalysts, and their burgeoning applications in polymer chemistry and drug discovery. The content herein is designed to equip researchers, scientists, and drug development professionals with the fundamental knowledge and practical insights necessary to harness the synthetic potential of these remarkable heterocycles.

I. The Genesis of Reactivity: Understanding Ring Strain

The high reactivity of β-lactones is fundamentally attributed to their substantial ring strain, estimated to be around 22.8 kcal mol⁻¹.[6] This strain arises from the deviation of bond angles within the four-membered ring from the ideal tetrahedral (sp³) and trigonal planar (sp²) geometries.[7] Unlike their larger, more stable γ- and δ-lactone counterparts, the constrained nature of the β-lactone ring makes it susceptible to nucleophilic attack.[1][7] This susceptibility is the cornerstone of their synthetic utility, as the relief of this strain provides a strong thermodynamic driving force for ring-opening reactions.[8]

II. Modes of Reactivity: A Dichotomy of Nucleophilic Attack

The β-lactone ring presents two primary electrophilic sites for nucleophilic attack: the carbonyl carbon (C2) and the β-carbon (C4).[9] The regioselectivity of this attack is a critical aspect of β-lactone chemistry and is influenced by the nature of the nucleophile, the solvent, and the presence of catalysts.

A. Acyl-Oxygen Cleavage (Attack at C2)

Nucleophilic attack at the carbonyl carbon results in the cleavage of the acyl-oxygen bond. This pathway is typical for "hard" nucleophiles, such as hydroxide, alkoxides, and amines. The reaction proceeds through a tetrahedral intermediate, analogous to standard ester hydrolysis, leading to the formation of β-hydroxy acids or their derivatives.[10]

B. Alkyl-Oxygen Cleavage (Attack at C4 - S N 2 Reaction)

"Soft" nucleophiles, particularly organocuprates and some Grignard reagents, preferentially attack the β-carbon in an S N 2 fashion, leading to cleavage of the alkyl-oxygen bond.[9][11][12] This reaction is highly stereospecific, proceeding with inversion of configuration at the β-carbon. This predictable stereochemical outcome makes it a powerful tool in asymmetric synthesis.[11][12] The efficiency of these reactions can be significantly enhanced by the use of copper(I) catalysts.[11][12]

III. Catalysis: Enhancing and Controlling Reactivity

The inherent reactivity of β-lactones can be further modulated and controlled through catalysis. Both Lewis acids and organocatalysts have proven effective in promoting and directing ring-opening reactions.

A. Lewis Acid Catalysis

Lewis acids, such as aluminum and chromium complexes, can activate the β-lactone ring towards nucleophilic attack.[6] They coordinate to the carbonyl oxygen, increasing its electrophilicity and facilitating ring-opening. This strategy is particularly prominent in the ring-expansion carbonylation (REC) of epoxides to form β-lactones, where a bimetallic system comprising a Lewis acid and a cobalt carbonyl anion is often employed.[6]

B. Organocatalysis

Organocatalysts, including N-heterocyclic carbenes (NHCs), cinchona alkaloids, and various hydrogen-bonding donors, have emerged as powerful tools for the controlled ring-opening polymerization (ROP) of β-lactones.[13][14][15] For instance, aminocyclopropenium catalysts featuring tunable hydrogen bond donors can promote fast polymerization of β-lactones to produce high molecular weight polyhydroxyalkanoates (PHAs) by activating the monomer through hydrogen bonding.[13]

IV. Synthetic Applications: From Polymers to Pharmaceuticals

The unique reactivity of β-lactones has positioned them as pivotal building blocks in diverse areas of chemical science.

A. Polymer Chemistry: The Dawn of Biodegradable Plastics

β-Lactones, particularly β-butyrolactone and β-propiolactone, are key monomers in the synthesis of polyhydroxyalkanoates (PHAs), a class of biodegradable and biocompatible polyesters.[13][15][16][17] The ring-opening polymerization (ROP) of β-lactones offers a versatile platform for producing PHAs with tunable properties.[16] The stereocontrol during polymerization, often modulated by the choice of catalyst, is crucial in determining the thermal and mechanical properties of the resulting polymer.[16]

B. Drug Discovery and Development: A Privileged Scaffold

The strained β-lactone ring is a recurring motif in a variety of natural products with potent biological activities, including antibiotic, anticancer, and enzyme-inhibiting properties.[3][4][5][18] The β-lactone moiety often acts as a "warhead," reacting with nucleophilic residues in the active sites of target enzymes.[19][20] For example, the natural product lipstatin and its derivative, the anti-obesity drug Orlistat, utilize a β-lactone ring to inhibit pancreatic lipase.[19] The development of enzymatic pathways for the synthesis of peptide β-lactone libraries holds significant promise for the discovery of new therapeutic agents.[18][20]

V. Experimental Protocols: A Practical Guide

A. Synthesis of β-Lactones via Ring-Expansion Carbonylation (REC) of Epoxides

This protocol is adapted from the work of Coates and co-workers, utilizing a bimetallic catalyst system.[6][21]

Materials:

-

Epoxide (e.g., propylene oxide)

-

[(salph)Al(THF)₂]⁺[Co(CO)₄]⁻ catalyst

-

Carbon monoxide (CO)

-

Anhydrous and deoxygenated solvent (e.g., toluene)

-

High-pressure reactor

Procedure:

-

In a glovebox, charge a high-pressure reactor with the [(salph)Al(THF)₂]⁺[Co(CO)₄]⁻ catalyst (1 mol%).

-

Add the anhydrous and deoxygenated solvent, followed by the epoxide.

-

Seal the reactor and remove it from the glovebox.

-

Pressurize the reactor with carbon monoxide to the desired pressure (e.g., 60 bar).

-

Heat the reaction mixture to the specified temperature (e.g., 50 °C) and stir for the required duration.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess CO.

-

The β-lactone product can be purified by distillation or chromatography.

B. Nucleophilic Ring-Opening of β-Lactones with Organocuprates

This procedure is based on the S N 2 ring-opening of β-lactones as described by Romo and co-workers.[11][12]

Materials:

-

Enantiomerically enriched β-lactone

-

Grignard reagent (e.g., methylmagnesium bromide)

-

Copper(I) bromide-dimethyl sulfide complex (CuBr·DMS)

-

Trimethylsilyl chloride (TMSCl)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

In a flame-dried flask under an inert atmosphere, prepare the Gilman reagent by adding the Grignard reagent (2 equivalents) to a suspension of CuBr·DMS (1 equivalent) in anhydrous THF at a low temperature (e.g., -78 °C).

-

In a separate flask, dissolve the β-lactone and TMSCl (1 equivalent) in anhydrous THF.

-

Slowly add the β-lactone solution to the freshly prepared Gilman reagent at low temperature.

-

Stir the reaction mixture at the same temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The β-disubstituted carboxylic acid product can be purified by column chromatography.

VI. Data Presentation

Table 1: Regioselectivity of Nucleophilic Attack on β-Lactones

| Nucleophile Type | Predominant Site of Attack | Reaction Type | Product |

| Hard (e.g., RO⁻, R₂N⁻) | Carbonyl Carbon (C2) | Acyl-Oxygen Cleavage | β-Hydroxy Ester/Amide |

| Soft (e.g., R₂CuLi) | β-Carbon (C4) | Alkyl-Oxygen Cleavage (S N 2) | β-Substituted Carboxylic Acid |

VII. Visualizations

Caption: Modes of nucleophilic attack on the β-lactone ring.

Sources

- 1. organicreactions.org [organicreactions.org]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthesis and chemical diversity of β-lactone natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis and chemical diversity of β-lactone natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Advances in Catalyst Design for β-Lactone Formation via Ring-Expansion Carbonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Cleavage of beta-lactone ring by serine protease. Mechanistic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. foster77.co.uk [foster77.co.uk]

- 10. US5004815A - Method for synthesizing β-lactones and alkenes - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. β-Butyrolactone - Wikipedia [en.wikipedia.org]

- 16. Stereoselective ring-opening polymerization of functional β-lactones: influence of the exocyclic side-group - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Living ring-opening polymerization of β-butyrolactone initiated by mononuclear zirconium compounds containing sterically hindered N,O-chelate and anionic dimethylamide ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Low cost, versatile enzymatic synthesis of beta-lactone peptides for antibiotic or serine hydrolase inhibitor drug discovery | Washington University Office of Technology Management [tech.wustl.edu]

- 19. β-Lactones: A Novel Class of Ca2+-Independent Phospholipase A2 (Group VIA iPLA2) Inhibitors with Ability to Inhibit β-Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. bioxconomy.com [bioxconomy.com]

- 21. Synthesis of beta-lactones: a highly active and selective catalyst for epoxide carbonylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Oxetan-2-ones as Keystone Intermediates in Modern Synthesis: A Technical Guide

Abstract

Oxetan-2-ones, commonly known as β-lactones, represent a class of strained four-membered cyclic esters that have emerged from relative obscurity to become powerful and versatile intermediates in synthetic chemistry. Their inherent ring strain, which renders them susceptible to controlled ring-opening reactions, provides a unique platform for the stereoselective introduction of complex functionalities. This guide offers an in-depth exploration of the synthesis, reactivity, and strategic application of oxetan-2-ones, with a particular focus on their pivotal role in the fields of natural product synthesis and drug discovery. We will delve into the causality behind key experimental choices, present validated protocols, and illustrate the strategic deployment of these intermediates in the synthesis of complex molecular architectures.

The Oxetan-2-one Motif: A Primer on Reactivity and Significance

The utility of an oxetan-2-one as a synthetic intermediate is fundamentally derived from its high ring strain, estimated at approximately 25.5 kcal/mol.[1] This stored energy facilitates a variety of ring-opening reactions that proceed under mild conditions, often with high regioselectivity and stereochemical control. Unlike their more stable five- and six-membered lactone counterparts, the oxetan-2-one ring can be selectively cleaved by a wide array of nucleophiles, effectively serving as a compact and reactive β-hydroxy acid synthon.

This reactivity profile is particularly valuable in medicinal chemistry and drug development. The incorporation of β-amino acid and β-hydroxy carbonyl substructures is a common strategy for designing peptidomimetics, enzyme inhibitors, and other biologically active molecules. Oxetan-2-ones provide a direct and often stereocontrolled route to these valuable building blocks. For instance, the commercial synthesis of the amino acid β-alanine involves the reaction of ammonia with β-propiolactone, the parent oxetan-2-one.[2]

Synthesis of Oxetan-2-ones: Forging the Strained Ring

The construction of the oxetan-2-one ring is a non-trivial synthetic challenge that requires careful strategic planning. Methodologies can be broadly categorized into cycloadditions and intramolecular cyclizations, with the choice of method often dictated by the desired substitution pattern and stereochemistry.

Intramolecular Cyclization of β-Hydroxy Carboxylic Acids

One of the most direct and reliable methods for synthesizing oxetan-2-ones is the intramolecular cyclization of a β-hydroxy carboxylic acid or its derivatives. This approach leverages a proximal hydroxyl group to displace a leaving group or activate the carboxylic acid moiety.